2(1H)-Quinolinone, 4-hydroxy-6-(1-methylethyl)-3-phenyl-
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Overview
Description
4-HYDROXY-6-ISOPROPYL-3-PHENYL-2(1H)-QUINOLINONE is a synthetic organic compound belonging to the quinolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-6-ISOPROPYL-3-PHENYL-2(1H)-QUINOLINONE typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: Phenylamine, isopropyl ketone, and appropriate reagents for quinolinone formation.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for cost-effectiveness and efficiency. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-6-ISOPROPYL-3-PHENYL-2(1H)-QUINOLINONE can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the quinolinone ring to a quinoline.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield a quinolinone with a ketone group, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in material science or as a chemical reagent.
Mechanism of Action
The mechanism of action of 4-HYDROXY-6-ISOPROPYL-3-PHENYL-2(1H)-QUINOLINONE would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-2(1H)-QUINOLINONE: Lacks the isopropyl and phenyl groups.
6-ISOPROPYL-2(1H)-QUINOLINONE: Lacks the hydroxy and phenyl groups.
3-PHENYL-2(1H)-QUINOLINONE: Lacks the hydroxy and isopropyl groups.
Uniqueness
4-HYDROXY-6-ISOPROPYL-3-PHENYL-2(1H)-QUINOLINONE is unique due to the combination of hydroxy, isopropyl, and phenyl groups on the quinolinone core, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H17NO2 |
---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
4-hydroxy-3-phenyl-6-propan-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C18H17NO2/c1-11(2)13-8-9-15-14(10-13)17(20)16(18(21)19-15)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21) |
InChI Key |
NWOSHUWAIJROGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC(=O)C(=C2O)C3=CC=CC=C3 |
Origin of Product |
United States |
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